N-(2-methyl-1,3-benzoxazol-4-yl)prop-2-enamide
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Overview
Description
“N-(2-methyl-1,3-benzoxazol-4-yl)prop-2-enamide” is a compound that belongs to the class of organic compounds known as alpha amino acid amides . It is a derivative of benzoxazole, a class of compounds that have gained importance in medicinal chemistry due to their wide spectrum of pharmacological activities .
Synthesis Analysis
Benzoxazole derivatives, including “this compound”, are synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The synthesized benzoxazole compounds are confirmed by IR, 1H/13C-NMR, and mass .Molecular Structure Analysis
The molecular formula of “this compound” is C11H10N2O2 . Further structural elucidation can be done using techniques like IR spectroscopy, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
Benzoxazole derivatives, including “this compound”, have been found to exhibit a wide range of pharmacological activities. The presence of electron-withdrawing groups improved the antimicrobial activity against certain bacteria .Scientific Research Applications
Heterocyclic Synthesis
N-Benzoyl β,β-difluoroenamides, including compounds structurally related to N-(2-methyl-1,3-benzoxazol-4-yl)prop-2-enamide, have been explored as precursors in heterocyclic synthesis. The presence of fluorine atoms at the β-position of the enamide moiety endows these compounds with unique electrophilic reactivity. This reactivity facilitates the formation of 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones via a nucleophilic vinylic substitution reaction. These findings highlight the compound's utility in synthesizing novel fluorinated heterocycles, which are of interest for their potential biological activities and material properties (Meiresonne et al., 2015).
Supramolecular Gelators
Research into N-(thiazol-2-yl) benzamide derivatives, which share functional similarities with this compound, has revealed their potential as supramolecular gelators. These compounds exhibit gelation behavior towards ethanol/water and methanol/water mixtures, driven by multiple non-covalent interactions, including π-π interactions and cyclic N–H⋯N and S⋯O interactions. Such materials could find applications in the development of novel gel-based materials for various technological and biomedical uses (Yadav & Ballabh, 2020).
Antimicrobial and Antitumor Activities
Compounds structurally related to this compound have been synthesized and evaluated for their biological activities. For instance, enaminones have been used as building blocks for the synthesis of substituted pyrazoles, which demonstrated significant antitumor and antimicrobial activities. This research underscores the potential of this compound derivatives in the development of new pharmaceuticals with anticancer and antibacterial properties (Riyadh, 2011).
Catalysis and Synthetic Applications
The synthesis of enaminones, including compounds similar to this compound, through rhodium-catalyzed denitrogenative rearrangement has been reported. This method leverages the unique reactivity of N-sulfonyl-1,2,3-triazol-4-yl)alkanols, providing a versatile approach to synthesizing enaminones that could serve as intermediates in the production of various heterocyclic compounds. Such catalytic processes are crucial for advancing synthetic methodologies in organic chemistry (Miura et al., 2012).
Future Directions
The future directions in the research of benzoxazole derivatives, including “N-(2-methyl-1,3-benzoxazol-4-yl)prop-2-enamide”, could involve further exploration of their pharmacological activities and potential applications in medicinal chemistry . The development of new chemical entities is needed due to the rapid increase in multi-drug resistant infections and the failure of available chemotherapeutics to treat diseases like cancer .
Mechanism of Action
Target of Action
Benzoxazole derivatives have been extensively used in drug discovery due to their broad substrate scope and functionalization . They exhibit several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Mode of Action
Benzoxazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Benzoxazole derivatives are known to affect a variety of pathways due to their broad biological activity .
Result of Action
Benzoxazole derivatives have been reported to exhibit cytotoxic effects in various cancer cells .
properties
IUPAC Name |
N-(2-methyl-1,3-benzoxazol-4-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-3-10(14)13-8-5-4-6-9-11(8)12-7(2)15-9/h3-6H,1H2,2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USUPMXPMMDCAHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2O1)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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